2-Amino-4-(4-ethylphenyl)butanoic acid
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Overview
Description
2-Amino-4-(4-ethylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol It is a derivative of butanoic acid, featuring an amino group and an ethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-ethylphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with nitromethane to form 4-ethyl-β-nitrostyrene, which is then reduced to 4-ethylphenethylamine. This intermediate is subsequently reacted with acrylonitrile to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-ethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group results in the formation of alcohols.
Scientific Research Applications
2-Amino-4-(4-ethylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-ethylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-ethylphenyl)butanoic acid: A closely related compound with similar structural features.
4-(Nitroso(vinyl)amino)butanoic acid: Another compound with a similar backbone but different functional groups.
Uniqueness
2-Amino-4-(4-ethylphenyl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl-substituted phenyl group and amino group combination make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-amino-4-(4-ethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)7-8-11(13)12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15) |
InChI Key |
ANXURTLCLVZTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(C(=O)O)N |
Origin of Product |
United States |
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